3-Tert-butyl-5-(trichloromethyl)-1,2,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Tert-butyl-5-(trichloromethyl)-1,2,4-thiadiazole is a useful research compound. Its molecular formula is C7H9Cl3N2S and its molecular weight is 259.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Mosquito-Larvicidal and Antibacterial Properties
Research shows that derivatives of 3-tert-butyl-5-(trichloromethyl)-1,2,4-thiadiazole exhibit mosquito-larvicidal and antibacterial activities. Compounds synthesized from this chemical structure have shown high larvicidal activity against malaria vectors and broad-spectrum antibacterial activity against both Gram-positive and Gram-negative species, making them potential candidates for addressing bacterial pathogens (Castelino et al., 2014).
Fungicidal Activity
Some derivatives of this compound have demonstrated notable fungicidal activities. For instance, certain compounds in this category have shown significant inhibition against Fusarium oxysporum, suggesting potential applications in agricultural fungicides (Mao et al., 2012).
Antifungal Agents for Soil
Certain 5-substituted-3-(trichloromethyl)-1,2,4-thiadiazoles, which are structurally related to this compound, have been synthesized and evaluated as soil fungicides. These compounds have retained a significant percentage of fungicidal activity, highlighting their potential as soil treatment agents (Narayanan et al., 1966).
Insecticidal Activity
Derivatives of this compound have shown promising results in insecticidal applications. These compounds exhibit good insecticidal activities against certain pests, such as Plutella xylostella L., making them candidates for environmentally benign pest control (Wang et al., 2011).
Antimalarial Agents
Research indicates that certain derivatives of this compound demonstrate remarkable antimalarial activity. These findings suggest potential for developing new antimalarial drugs based on this chemical structure (Faslager et al., 1973).
Antimicrobial Agents
Compounds based on this compound have been found to be effective antimicrobial agents. Studies have shown these derivatives to have significant inhibitory effects against a range of microorganisms, indicating potential as antimicrobial drugs (Malik & Patel, 2017).
Properties
IUPAC Name |
3-tert-butyl-5-(trichloromethyl)-1,2,4-thiadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9Cl3N2S/c1-6(2,3)4-11-5(13-12-4)7(8,9)10/h1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSCKVTLOPMUWBZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NSC(=N1)C(Cl)(Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl3N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.